molecular formula C8H12N2O B2762629 3-(Propan-2-yloxy)pyridin-4-amine CAS No. 1395034-81-7

3-(Propan-2-yloxy)pyridin-4-amine

Cat. No.: B2762629
CAS No.: 1395034-81-7
M. Wt: 152.197
InChI Key: BECODDZYPZZGTF-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)pyridin-4-amine is an organic compound with a pyridine ring substituted with an amine group at the 4-position and a propan-2-yloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with an appropriate alkylating agent. One common method is the reaction of 4-aminopyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amides or other reduced derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted pyridine derivatives.

Scientific Research Applications

3-(Propan-2-yloxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yloxy derivatives: Compounds with similar structures but different substituents on the pyridine ring.

    Aminopyridines: Compounds with an amine group on the pyridine ring but different alkoxy substituents.

Uniqueness

3-(Propan-2-yloxy)pyridin-4-amine is unique due to the specific combination of the propan-2-yloxy group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-propan-2-yloxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECODDZYPZZGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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